REACTION_CXSMILES
|
O1CCCC1.[OH-].[K+].[Cl:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[C:13]([Cl:15])[CH:14]=1.Br[C:20]([C:22]([F:25])([F:24])[F:23])=[CH2:21]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.COCCOC>[Cl:8][C:9]1[CH:10]=[C:11]([C:20]([C:22]([F:25])([F:24])[F:23])=[CH2:21])[CH:12]=[C:13]([Cl:15])[CH:14]=1 |f:1.2,5.6.7.8.9|
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Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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33 mL
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
8.72 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)B(O)O
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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BrC(=C)C(F)(F)F
|
Name
|
|
Quantity
|
264 mg
|
Type
|
catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
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75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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sealed tube
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Type
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CUSTOM
|
Details
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Then the reaction mixture was partitioned between diethyl ether and water
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Type
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EXTRACTION
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Details
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The aqueous extract
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Type
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WASH
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Details
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was washed with diethyl ether (2×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
to provide a residue
|
Type
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CUSTOM
|
Details
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The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC(=C1)C(=C)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.421 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |